L-Aspartic acid monopotassium salt is a highly soluble, chloride-free organic potassium source that combines the essential macronutrient potassium with the metabolically active amino acid L-aspartate. In industrial, agricultural, and pharmaceutical procurement, it is primarily valued for its exceptional aqueous solubility, neutral-to-mildly-alkaline buffering capacity, and superior intracellular transport kinetics compared to inorganic potassium salts. By utilizing amino acid transport pathways, it facilitates rapid cellular uptake, making it a critical raw material for parenteral nutrition, specialized cell culture media, advanced biostimulant fertilizers, and electrolyte replacement formulations[1].
Substituting monopotassium L-aspartate with standard potassium chloride (KCl) or free L-aspartic acid introduces severe formulation and physiological bottlenecks. Free L-aspartic acid exhibits poor aqueous solubility (approximately 5.3 g/L at 25 °C) and an acidic isoelectric point, requiring extensive titration that complicates liquid manufacturing [1]. Conversely, while KCl is highly soluble, it relies on passive cellular diffusion and introduces a heavy chloride load, which can trigger hyperchloremia in clinical settings or chloride toxicity in sensitive agricultural crops. Furthermore, KCl lacks the chelating and intracellular transport-facilitating properties of the aspartate anion, resulting in inferior intracellular potassium retention and reduced metabolic synergy in energy-dependent applications [2].
For liquid manufacturing, precursor solubility dictates maximum formulation concentration and process time. Free L-aspartic acid is notoriously difficult to dissolve, achieving only ~5.3 g/L in water at 25 °C. In stark contrast, the monopotassium salt of L-aspartic acid is highly soluble, easily exceeding 1000 g/L in aqueous solution. This exponential increase in solubility eliminates the need for aggressive heating or complex pH adjustments during the compounding of IV solutions, liquid fertilizers, or concentrated cell culture media [1].
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | > 1000 g/L (Monopotassium L-aspartate) |
| Comparator Or Baseline | ~ 5.3 g/L (Free L-aspartic acid) |
| Quantified Difference | > 180-fold increase in maximum solubility |
| Conditions | Standard aqueous solution at 25 °C, neutral pH baseline |
Enables the production of ultra-concentrated liquid formulations without the precipitation risks or extended processing times associated with free amino acids.
The primary procurement driver for organic potassium salts is cellular bioavailability. Clinical studies evaluating myocardial tissue during mitral valve replacement demonstrated that supplementation with potassium aspartate significantly outperformed potassium chloride (KCl) in restoring intracellular potassium levels. While KCl administration left papillary tissue potassium levels markedly below optimal ranges, the aspartate anion facilitated active transport mechanisms, resulting in superior intracellular cation retention. This proves that the aspartate carrier is an active transport facilitator, not just a passive counter-ion [1].
| Evidence Dimension | Intracellular Potassium Retention (Myocardial Tissue) |
| Target Compound Data | Optimal intracellular potassium restoration (Potassium Aspartate) |
| Comparator Or Baseline | Sub-optimal, markedly deficient tissue levels (Potassium Chloride) |
| Quantified Difference | Significant improvement in intracellular cation utilization and retention |
| Conditions | In vivo myocardial tissue analysis post-supplementation |
Validates the premium cost of potassium aspartate over bulk KCl for applications requiring rapid, active cellular electrolyte transport.
In both clinical nutrition and high-value agriculture, chloride accumulation is a major limiting factor for potassium dosing. Standard KCl contains approximately 47.5% chloride by weight, which can lead to osmotic stress, root burn in crops, or hyperchloremic acidosis in parenteral patients. Monopotassium L-aspartate provides a 100% chloride-free potassium source, substituting the toxic halide with a metabolically active amino acid that simultaneously acts as a chelating agent and a Krebs cycle intermediate [1].
| Evidence Dimension | Chloride Content by Weight |
| Target Compound Data | 0% Chloride (Monopotassium L-aspartate) |
| Comparator Or Baseline | ~ 47.5% Chloride (Potassium Chloride) |
| Quantified Difference | Complete elimination of chloride load |
| Conditions | Standard stoichiometric composition of bulk salts |
Crucial for formulating safe, high-dose potassium products for chloride-sensitive crops or critical-care nutritional therapies.
Leveraging its exceptional aqueous solubility and chloride-free profile, L-aspartic acid monopotassium salt is the optimal potassium source for IV fluids where rapid intracellular uptake is required without the risk of hyperchloremic acidosis [2].
Used in premium agricultural formulations where the aspartate acts as a chelating agent for trace minerals, and the potassium is delivered without the chloride-induced phytotoxicity associated with bulk KCl [2].
Essential as a buffering intracellular electrolyte in patch-clamp pipette solutions, where it mimics the natural intracellular environment and maintains stable Ca2+-activated K+ currents better than generic chloride salts [1].
Selected over KCl for premium hydration formulas to prevent gastric irritation and utilize the aspartate-mediated active transport for faster muscle cell rehydration and fatigue reduction [1].